rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans
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Overview
Description
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans is a complex organic compound. It belongs to the family of piperidines and contains functional groups such as cyclopropyl, pyrazolyl, and carboxamide. These functional groups make the compound a potential candidate for various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans generally involves multiple steps. Starting materials typically include cyclopropylamine, 1-methyl-1H-pyrazole, and a piperidine derivative. The reaction conditions may involve various catalysts, solvents, and reagents such as palladium or platinum catalysts, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production may utilize flow chemistry techniques to ensure efficient and scalable synthesis. Continuous flow reactors can optimize reaction parameters and allow for better control of temperature and reaction time, enhancing yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced using agents like lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation Reagents: Chromium trioxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes or receptors. Its cyclopropyl and pyrazolyl groups play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application or biological context.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide
1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxamide
Uniqueness
What sets rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans apart is its specific stereochemistry and combination of functional groups. This unique structure may result in distinct biological or chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-16-10(6-7-15-16)12-9(13(14)19)4-5-11(18)17(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H2,14,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNFRRZFYGJPJ-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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